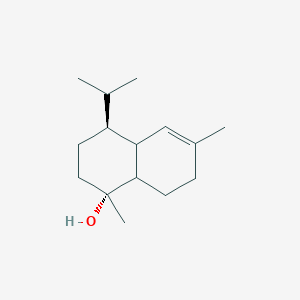
Cadinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadinol is a natural product found in Baccharis salicifolia, Satureja subspicata, and other organisms with data available.
Scientific Research Applications
Hepatoprotective Effects
Cadinol, specifically T-cadinol and α-cadinol, demonstrates potent hepatoprotective properties. In a study, these compounds significantly decreased aspartate aminotransferase (AST), alanine aminotransferase (ALT), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6) levels in serum, reducing liver damage induced by lipopolysaccharide/D-galactosamine (LPS/D-GalN) in mice (Tung et al., 2011).
Smooth Muscle Relaxing Properties
T-cadinol has been identified as having a concentration-dependent smooth muscle relaxing effect on the isolated guinea pig ileum and a dose-dependent inhibitory effect on cholera toxin-induced intestinal hypersecretion in mice (Claeson et al., 1991).
Immune System Modulation
T-cadinol is found to influence the immune system, particularly by affecting dendritic cells. It enhances the expression levels of CD1a, CD80, CD83, CD86, and HLA-DR on T-cadinol-primed dendritic cells, boosting their T cell stimulatory capacity and influencing Th1 polarization (Takei et al., 2006).
Calcium Antagonistic Properties
T-cadinol exhibits calcium antagonistic properties, suggesting potential use in cardiovascular research. It has been compared with nimodipine for its effects on rat aorta, indicating a similar pharmacological profile, potentially interacting with dihydropyridine binding sites on calcium channels (Claeson et al., 1991).
Antimicrobial Activity
T-cadinol demonstrates antimicrobial effects, particularly against Staphylococcus aureus and Trichophyton mentagrophytes. It has a bactericidal rather than a bacteriostatic effect, which acts even in the absence of growth, suggesting potential applications in infection control (Claeson et al., 1992).
Antifungal and Insecticidal Properties
Cadinol and its derivatives have shown significant antifungal activities against wood-decay fungi, indicating potential use as natural wood preservatives. Furthermore, T-cadinol has been identified as an insect stimulant for the American cockroach (Wu et al., 2005); (Nishino et al., 1977).
Anticancer Potential
Cadinol, specifically α-cadinol, has exhibited cytotoxicity against human cancer cell lines, including breast adenocarcinoma cells. Its structure and activity suggest potential as a novel therapeutic agent for cancer treatment (Yap et al., 2017).
properties
Product Name |
Cadinol |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13?,14?,15+/m0/s1 |
InChI Key |
LHYHMMRYTDARSZ-VXGQWTEUSA-N |
Isomeric SMILES |
CC1=CC2[C@@H](CC[C@@](C2CC1)(C)O)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
synonyms |
alpha-cadinol cadinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)
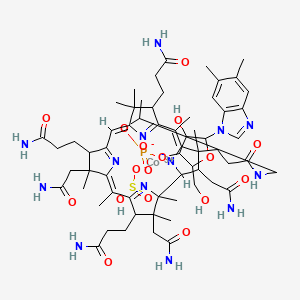
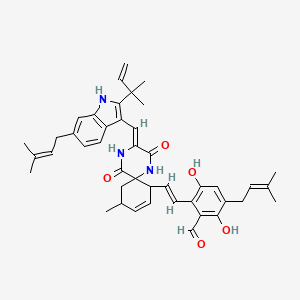
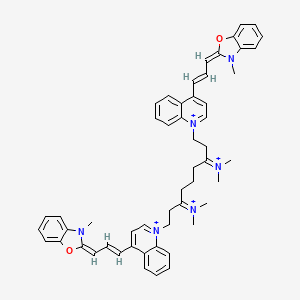
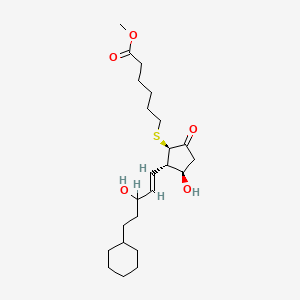
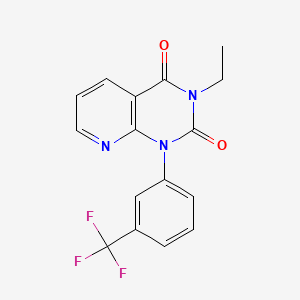
![2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid](/img/structure/B1231083.png)
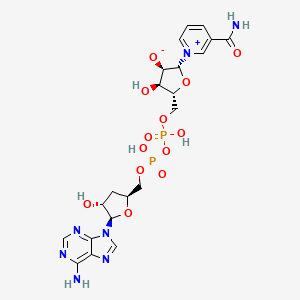
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)
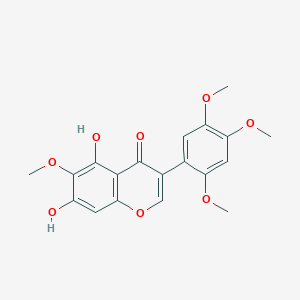
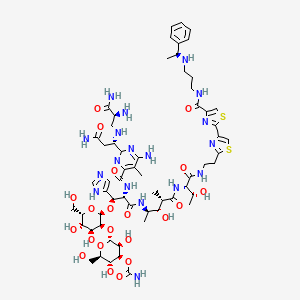
![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)
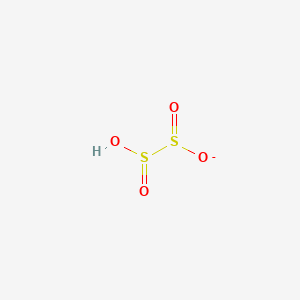
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)